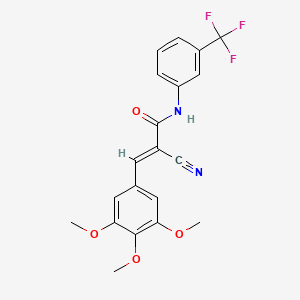

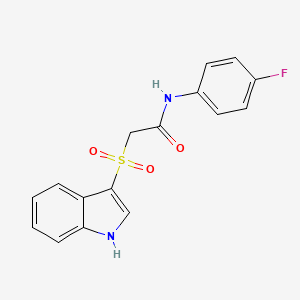

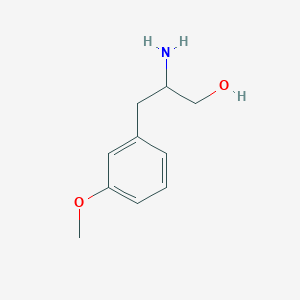

(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide" is a derivative of the acrylamide family, characterized by the presence of a cyano group and a trifluoromethyl group attached to a phenyl ring, as well as a trimethoxyphenyl ring. Although the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and analyzed, which can give insights into the properties and behaviors of this particular molecule.

Synthesis Analysis

The synthesis of related acrylamide compounds typically involves a reaction between an aldehyde or ketone and a cyanoacetamide under solid-state conditions or in solution. For example, the synthesis of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was achieved by a solid-state reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide . Similarly, derivatives of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides were synthesized through a one-pot reaction involving 2-cyano-N-(4-ethoxyphenyl)acetamide, substituted isothiocyanates, and methyl iodide in the presence of a basic catalyst . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, IR, NMR, and mass spectroscopy . These techniques allow for the determination of stereochemistry and the confirmation of the molecular framework. The compound of interest would likely exhibit a similar planar geometry due to the acrylamide moiety, with the potential for intramolecular interactions between the cyano and trifluoromethyl groups and the trimethoxyphenyl ring.

Chemical Reactions Analysis

Acrylamide derivatives can undergo various chemical reactions, including ene-reduction as demonstrated by the conversion of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi . This indicates that the compound may also be amenable to biocatalytic transformations, potentially leading to enantiomerically enriched products.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives can be quite diverse. For instance, the thermal properties, such as heat of fusion and entropy of fusion, can be studied using differential scanning calorimetry (DSC) . The crystal growth and atomic packing can be analyzed through single-crystal X-ray diffraction, which provides information on the crystal system and cell dimensions . The presence of functional groups like the cyano and trifluoromethyl groups in the compound of interest would influence its polarity, solubility, and reactivity.

Applications De Recherche Scientifique

1. Chemical Rearrangement Studies

(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and related acrylamides are used in studies exploring chemical rearrangements. For example, Yokoyama et al. (1985) investigated the condensation of similar acrylamides with benzoic acid, leading to products like 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one through O,N double rearrangement processes (Yokoyama, Hatanaka, & Sakamoto, 1985).

2. Corrosion Inhibition Research

In the field of corrosion inhibition, acrylamide derivatives like this compound are examined for their effectiveness. Abu-Rayyan et al. (2022) conducted a study on similar acrylamide derivatives, assessing their ability to inhibit copper corrosion in nitric acid solutions using methods like electrochemical impedance spectroscopy and potentiodynamic polarization (Abu-Rayyan et al., 2022).

3. Optoelectronic Properties Exploration

The molecule is also a subject of interest in studies examining optoelectronic properties. Fonkem et al. (2019) explored a structurally related acrylamide compound, analyzing properties like dipole moment and hyperpolarizability, which are crucial for applications in nonlinear optical materials (Fonkem et al., 2019).

4. Solar Cell Research

In solar cell research, acrylamide derivatives are used to engineer organic sensitizers. A study by Kim et al. (2006) on novel organic sensitizers, which includes structures similar to this compound, showed these compounds can significantly improve solar cell efficiency (Kim et al., 2006).

Propriétés

IUPAC Name |

(E)-2-cyano-N-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O4/c1-27-16-8-12(9-17(28-2)18(16)29-3)7-13(11-24)19(26)25-15-6-4-5-14(10-15)20(21,22)23/h4-10H,1-3H3,(H,25,26)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHKGTWBWHOXFP-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

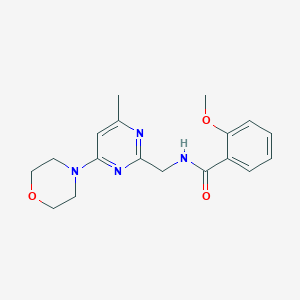

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)

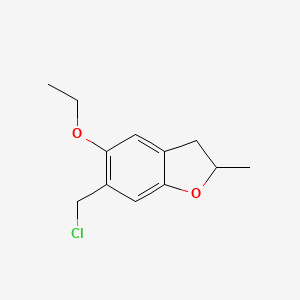

![5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2550955.png)

![(1R,5S)-N-(3,4-dimethoxybenzyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550965.png)

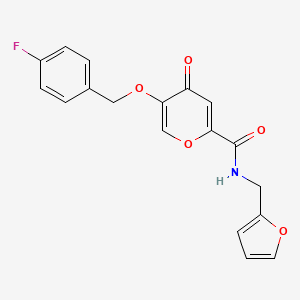

![1,7-dimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550972.png)